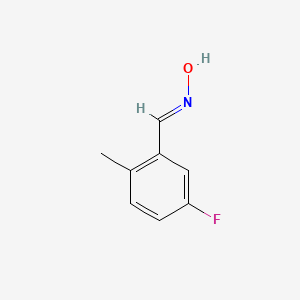

5-Fluoro-2-methylbenzaldehyde oxime

Description

5-Fluoro-2-methylbenzaldehyde oxime (molecular formula: C₈H₇FNO) is an aromatic oxime derivative featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the benzaldehyde ring, with an oxime (-NOH) functional group . This compound is synthesized via the reaction of 5-fluoro-2-methylbenzaldehyde with hydroxylamine under controlled conditions . Its structural uniqueness lies in the synergistic effects of the electron-withdrawing fluorine atom and the steric influence of the methyl group, which modulate reactivity and biological interactions.

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(NE)-N-[(5-fluoro-2-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |

InChI Key |

LLFXCAZWWMXKQU-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)/C=N/O |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzaldehyde oxime typically involves the reaction of 5-Fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an alcoholic solution, often using ethanol as the solvent. The mixture is heated under reflux conditions to facilitate the formation of the oxime. The reaction can be represented as follows:

5-Fluoro-2-methylbenzaldehyde+Hydroxylamine Hydrochloride→5-Fluoro-2-methylbenzaldehyde oxime+HCl

Industrial Production Methods

In industrial settings, the synthesis of oximes can be optimized using solvent-free methods to minimize waste and environmental impact. One such method involves grinding the reactants together in the presence of a catalyst like bismuth oxide (Bi₂O₃) at room temperature. This approach not only enhances the yield but also reduces the reaction time and eliminates the need for toxic solvents .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitriles.

Reduction: Reduction of the oxime can yield amines.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-Fluoro-2-methylbenzonitrile.

Reduction: Formation of 5-Fluoro-2-methylbenzylamine.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylbenzaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Fluoro-2-methylbenzaldehyde Oxime with Analogs

Key Comparative Insights:

Substituent Position: Fluorine at the 5-position (para to oxime) in the target compound maximizes electronic activation of the benzene ring, favoring electrophilic substitutions . In contrast, 4-fluoro analogs exhibit weaker ring activation, reducing their utility in synthesis . Methyl groups at the 2-position provide steric stabilization, improving binding specificity in enzyme interactions compared to non-methylated derivatives like 5-fluoro-2-methoxybenzaldehyde .

Bromine analogs (e.g., 5-bromo-2-fluorobenzaldehyde oxime) show higher reactivity in metal-catalyzed reactions due to the larger atomic radius and polarizability of bromine .

Functional Group Influence: The oxime group is critical for biological activity. Comparisons with non-oxime derivatives (e.g., 5-fluoro-2-hydroxybenzaldehyde) demonstrate that oxime-containing compounds exhibit superior enzyme inhibition and antimicrobial properties .

Pharmacological Potential

- Drug Design : Structural optimization of the methyl and fluorine groups has led to derivatives with improved bioavailability and reduced toxicity compared to 5-bromo-2-fluorobenzaldehyde oxime, which exhibits higher cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.